![molecular formula C16H15F2NO3S B3011251 2-(2,5-difluorobenzenesulfonyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1982159-09-0](/img/structure/B3011251.png)
2-(2,5-difluorobenzenesulfonyl)-N-(2,4-dimethylphenyl)acetamide
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Description
The compound 2-(2,5-difluorobenzenesulfonyl)-N-(2,4-dimethylphenyl)acetamide is a chemical entity that appears to be related to a class of compounds that are synthesized for their potential applications in medicinal chemistry. The structure suggests the presence of an acetamide group linked to a sulfonyl moiety, which is further substituted with fluorine atoms and a dimethylphenyl group. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar compounds have been reported, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in the literature. For instance, the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final products . This method could potentially be adapted for the synthesis of 2-(2,5-difluorobenzenesulfonyl)-N-(2,4-dimethylphenyl)acetamide by incorporating the appropriate sulfonyl chloride and amine components in the reaction scheme.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FAB mass spectrometry, IR, and NMR spectroscopy . These methods provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule. For the compound of interest, similar analytical techniques would likely reveal the presence of characteristic functional groups and the substitution pattern on the aromatic rings.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, as evidenced by variable temperature NMR experiments on related compounds . These interactions are crucial for the biological activity of the compounds and can influence their pharmacokinetic and pharmacodynamic properties. The difluorobenzenesulfonyl and dimethylphenyl groups in the compound of interest may also engage in specific chemical reactions, contributing to its potential as a pharmacological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of sulfonyl and fluorine groups typically affects these properties by altering the compound's polarity and hydrogen bonding capacity . Detailed analysis of these properties would require experimental data, which could be obtained through laboratory synthesis and characterization of the compound.
Scientific Research Applications
Structural Aspects and Properties
- The structural aspects of certain amide-containing isoquinoline derivatives have been studied, leading to insights into their crystalline structures and fluorescence properties. These findings are significant in the context of molecular crystallography and photophysical studies (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Interactions
- Research on the synthesis and structure of various acetamide derivatives, including those structurally similar to 2-(2,5-difluorobenzenesulfonyl)-N-(2,4-dimethylphenyl)acetamide, has provided valuable insights. These studies explore the reactivity, crystal structures, and potential applications of these compounds in organic chemistry and material science (Skladchikov, Suponitskii, & Gataullin, 2013).
Hydrolysis and Derivative Formation
- Investigations into the hydrolysis of acetamide derivatives highlight the chemical processes leading to the formation of various compounds. This research is crucial for understanding the chemical behavior and potential industrial applications of these compounds (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).
Molecular-Electronic Structure and Kinetics
- Studies on the molecular-electronic structure and kinetics of related compounds provide insights into their electronic characteristics and potential applications in the field of molecular electronics (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Synthesis for Medical Imaging Applications
- Research into the synthesis of specific acetamide derivatives for medical imaging, specifically positron emission tomography (PET), highlights the potential of these compounds in diagnostic medicine and neuroscience (D. Mey et al., 2005).
Biological Screening and Fingerprint Applications
- Studies on the synthesis, characterization, and screening of acetamide derivatives for biological activities, such as antibacterial, antifungal, and anthelmintic properties, have been conducted. Additionally, some of these compounds have been explored for fingerprint detection, showcasing their versatility in both biomedical and forensic applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
properties
IUPAC Name |
2-(2,5-difluorophenyl)sulfonyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-10-3-6-14(11(2)7-10)19-16(20)9-23(21,22)15-8-12(17)4-5-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGYKBBHYJOIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-difluorobenzenesulfonyl)-N-(2,4-dimethylphenyl)acetamide |
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